9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Overview
Description
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid compound. It is characterized by its unique structure, which includes chlorine and fluorine atoms, as well as hydroxyl and acetate groups. This compound is part of the larger class of glucocorticoids, which are known for their anti-inflammatory and immunosuppressive properties .
Preparation Methods
The synthesis of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps. One common method includes the fluorination at the 6-position and chlorination at the 9 and 11 positions of the steroid backbone. The hydroxyl groups at the 17 and 21 positions are then acetylated to form the diacetate ester . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: It is utilized in research on glucocorticoid receptors and their role in cellular processes.
Medicine: This compound is studied for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation .
Comparison with Similar Compounds
Compared to other glucocorticoids, 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific halogenation pattern and acetylation. Similar compounds include:
Dexamethasone: Known for its potent anti-inflammatory effects.
Betamethasone: Another glucocorticoid with similar applications but different structural modifications.
Fluocinolone acetonide: Used in dermatology for its anti-inflammatory properties.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications .
Properties
CAS No. |
60864-41-7 |
---|---|
Molecular Formula |
C25H29Cl2FO6 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H29Cl2FO6/c1-13(29)33-12-21(32)24(34-14(2)30)8-6-16-17-10-19(28)18-9-15(31)5-7-22(18,3)25(17,27)20(26)11-23(16,24)4/h5,7,9,16-17,19-20H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |
InChI Key |
MXUPCASLFHNIIF-CYBFZDFUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)Cl)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)Cl)C)OC(=O)C |
Origin of Product |
United States |
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